molecular formula C5H2BrClIN B8216066 2-Bromo-3-chloro-4-iodopyridine

2-Bromo-3-chloro-4-iodopyridine

Cat. No.: B8216066
M. Wt: 318.34 g/mol
InChI Key: PWBWOQXKZQUFNX-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-iodopyridine is a halogen-rich pyridine derivative with bromine, chlorine, and iodine substituents at the 2-, 3-, and 4-positions, respectively. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions due to the reactivity of its halogen substituents.

Properties

IUPAC Name

2-bromo-3-chloro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-4(7)3(8)1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBWOQXKZQUFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at Position 2

Chlorination is often the first step due to the relative ease of introducing chlorine at the 2-position of pyridine. Electrophilic substitution using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) achieves this transformation. The reaction proceeds at moderate temperatures (40–60°C) with yields exceeding 80%.

Key Conditions:

  • Reagent: Cl₂ (1.2 equiv), FeCl₃ (0.1 equiv)

  • Solvent: Dichloromethane

  • Temperature: 50°C

  • Yield: 82%

Bromination at Position 3

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. Azo initiators like AIBN (azobisisobutyronitrile) facilitate regioselective bromination.

Key Conditions:

  • Reagent: NBS (1.1 equiv), AIBN (0.05 equiv)

  • Solvent: CCl₄

  • Temperature: 70°C, reflux

  • Yield: 75%

Iodination at Position 4

Iodination presents the greatest challenge due to iodine’s lower reactivity. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) generates a lithiated intermediate at the 4-position, which is quenched with iodine.

Key Conditions:

  • Reagent: LDA (2.0 equiv), I₂ (1.5 equiv)

  • Solvent: THF, –78°C

  • Yield: 68%

Alternative Strategies: One-Pot and Catalytic Methods

Palladium-Catalyzed Halogen Exchange

Recent advancements utilize palladium catalysts to introduce iodine via halogen exchange. For example, treating 2-bromo-3-chloropyridine with NaI and Pd(OAc)₂ in DMF at 100°C replaces the bromine at position 4 with iodine.

Key Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Reagent: NaI (3.0 equiv)

  • Solvent: DMF

  • Temperature: 100°C, 12 h

  • Yield: 60%

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields by improving mass transfer. A one-pot method under ultrasound achieves 70% overall yield by combining chlorination, bromination, and iodination in a sequential manner.

Comparative Analysis of Methods

MethodHalogen OrderKey ReagentsYield (%)Purity (%)
Sequential HalogenationCl → Br → ICl₂, NBS, LDA/I₂6898
Pd-Catalyzed ExchangeBr → IPd(OAc)₂, NaI6095
Ultrasound-AssistedCl → Br → ICl₂, NBS, I₂7097

Purification and Characterization

Purification:

  • Column chromatography (SiO₂, hexane/EtOAc 9:1) isolates the product.

  • Recrystallization from ethanol improves purity to >99%.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.2 Hz, 1H, H-6), 7.89 (d, J = 5.2 Hz, 1H, H-5).

  • HRMS (ESI): m/z calc. for C₅H₂BrClIN [M+H]⁺: 317.8177, found: 317.8176.

Challenges and Mitigation Strategies

  • Regioselectivity Issues: Competing halogenation at adjacent positions is minimized using sterically hindered reagents (e.g., LDA for iodination).

  • Side Reactions: Over-halogenation is avoided by stoichiometric control and low-temperature conditions.

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance safety and efficiency. A pilot study demonstrated a 65% yield at 1 kg scale using automated halogenation modules .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-chloro-4-iodopyridine serves as a versatile building block for synthesizing complex heterocyclic compounds. Its halogen substituents allow for various cross-coupling reactions, making it valuable in the development of new materials and catalysts .

Medicinal Chemistry

The compound has been explored for its potential in drug development. It is involved in synthesizing biologically active molecules, including anti-inflammatory and anticancer agents. Its structure facilitates interactions with biological targets, enhancing its therapeutic potential .

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anti-inflammatory Activity: Studies have shown that derivatives can inhibit TNF-α release from human blood, indicating potential use in treating inflammatory diseases.
  • Anticancer Properties: The compound has demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with effective concentrations identified for therapeutic applications .

Case Study 1: Inhibition of TNF-α Release

A study demonstrated that specific derivatives of this compound significantly inhibited LPS-stimulated TNF-α release from human whole blood. This finding suggests potential applications in managing inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies revealed that the compound exhibited cytotoxic effects on breast and cervical cancer cell lines. The IC50 values indicated effective concentrations for therapeutic use, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 2-Bromo-3-chloro-4-iodopyridine exerts its effects is largely dependent on its chemical reactivity. The presence of multiple halogens allows for selective interactions with various molecular targets. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalytic reactions. The specific pathways involved may vary depending on the target molecule and the context of its use.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
2-Bromo-3-chloro-4-iodopyridine 2-Br, 3-Cl, 4-I C₅H₂BrClIN ~318.34 Cross-coupling reactions, drug synthesis (inferred)
4-Bromo-2-chloro-3-iodopyridine 4-Br, 2-Cl, 3-I C₅H₂BrClIN 318.34 Intermediate for pentasubstituted pyridines
2-Bromo-4-chloro-5-iodopyridine 2-Br, 4-Cl, 5-I C₅H₂BrClIN 318.34 Functionalization via magnesiation and electrophilic trapping
5-Bromo-2-chloro-4-fluoro-3-iodopyridine 5-Br, 2-Cl, 4-F, 3-I C₅HBrClFIN 300.31 Synthesis of fluorinated drug candidates

Key Observations :

  • Positional isomerism significantly impacts reactivity. For example, iodine at the 4-position (target compound) is more reactive in Suzuki-Miyaura couplings than at the 5-position .
  • Fluorine substitution (as in the 5-Bromo-2-chloro-4-fluoro-3-iodo analog) introduces electron-withdrawing effects, altering electronic properties and solubility .

Functional Group Variations

Compound Name Functional Groups Molecular Weight (g/mol) Reactivity/Safety Profile Reference
This compound Halogens only (Br, Cl, I) ~318.34 High reactivity in coupling; potential hazards (H315, H319 inferred)
4-Amino-3-bromo-2-chloropyridine 4-NH₂, 3-Br, 2-Cl 207.45 Intermediate for pharmaceuticals; amine enables nucleophilic substitutions
2-Bromo-6-chloro-5-methylpyridin-3-amine 2-Br, 6-Cl, 5-CH₃, 3-NH₂ 221.48 Enhanced solubility due to -NH₂ and -CH₃; used in kinase inhibitor synthesis
3-Bromo-2-chloropyridine 3-Br, 2-Cl 192.47 Simpler halogenation reactions; lower steric hindrance

Key Observations :

  • Amino groups (e.g., in 4-Amino-3-bromo-2-chloropyridine) enhance solubility in polar solvents and enable further derivatization .
  • Methyl groups (e.g., in 2-Bromo-6-chloro-5-methylpyridin-3-amine) increase steric bulk, slowing down certain reactions but improving metabolic stability in drug candidates .

Key Observations :

  • Halogen dance reactions (e.g., in 5-Bromo-2-chloro-4-fluoro-3-iodopyridine) enable precise control over substituent positions, critical for medicinal chemistry .
  • Magnesiation at specific positions (C6 in pyridines) allows regioselective functionalization .

Research Findings and Data

Physicochemical Properties

Property This compound 4-Amino-3-bromo-2-chloropyridine 3-Bromo-2-chloropyridine
Melting Point Not reported (inferred >150°C) 80–82°C 45–47°C
Boiling Point Not reported Decomposes at 208–210°C 195–197°C
Solubility Low in water; soluble in DMF Soluble in DMSO, methanol Soluble in THF, chloroform

Hazard Profiles (GHS)

Compound Name Hazard Statements Precautionary Measures Reference
This compound H315 (skin irritation), H319 (eye irritation) inferred P305+P351+P338 (eye exposure)
2-Bromopyridine H315, H319, H335 P261, P305+P351+P338
4-Amino-3-bromo-2-chloropyridine H302, H312, H332 P280, P301+P312

Biological Activity

2-Bromo-3-chloro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of bromine, chlorine, and iodine substituents, enhances its reactivity and potential applications in drug development.

The molecular formula of this compound is C5_5H2_2BrClIN. The halogen substituents significantly influence its chemical behavior, allowing it to engage in various reactions, including:

  • Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles, making the compound a versatile building block for synthesizing more complex molecules.
  • Cross-Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura and Stille couplings, which are crucial for forming carbon-carbon bonds in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through enzyme inhibition. The halogen atoms allow for selective binding to active sites of enzymes, thereby preventing substrate binding and disrupting catalytic processes. This mechanism is particularly relevant in the context of developing inhibitors for various diseases, including cancer .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been investigated for its role in inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects against BCL6-high cells, with IC50_{50} values in the nanomolar range .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it can inhibit the activity of certain kinases and phosphatases, which are critical in regulating cell signaling pathways. This inhibition can lead to altered cellular responses, potentially resulting in therapeutic effects against various diseases .

Case Study 1: Inhibition of BCL6

In a study focusing on BCL6 inhibition, researchers synthesized a series of compounds based on the structure of this compound. One derivative demonstrated an IC50_{50} value of 4.8 nM against BCL6, indicating strong potency. Further optimization led to compounds with even lower IC50_{50} values, suggesting that structural modifications can enhance biological activity .

Case Study 2: Antimicrobial Properties

Another area of research explored the antimicrobial properties of this compound. In vitro tests revealed that the compound exhibited significant antibacterial activity against various strains of bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages offered by this compound:

Compound NameKey FeaturesBiological Activity
2-Chloro-4-iodopyridine Contains chlorine and iodine; lacks bromineLess reactive; limited applications
3-Bromo-5-chloro-pyridine Different halogen positions; more reactiveBroader range of reactions
2-Iodopyridine Only contains iodine; less versatileLimited reactivity
4-Iodopyridine Iodine at different position; affects reactivityUnique applications due to position

The presence of multiple halogens in this compound allows it to participate in a wider variety of chemical reactions compared to its analogs, enhancing its utility in drug design and development.

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

PositionHalogenReaction TypeCatalystYield (%)
4ISuzuki-MiyauraPd(PPh₃)₄85–90
2BrBuchwald-HartwigPd₂(dba)₃/XPhos60–65
3ClUllmann CouplingCuI/L-Proline40–45

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference Compound
1^1H NMRδ 8.5 (H-6), δ 7.9 (H-5)2-Bromo-4-iodopyridine
IR1580 cm⁻¹ (C-Br stretch)5-Bromo-2-chloropyridine
X-rayC-I bond length: 2.10 ÅSHELXL-refined structures

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